

2-Aminomalononitrile 4-methylbenzenesulfonate as a hydrogen cyanide trimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminomalononitrile 4-methylbenzenesulfonate

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An In-depth Technical Guide to **2-Aminomalononitrile 4-Methylbenzenesulfonate**: A Key Hydrogen Cyanide Trimer for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminomalononitrile (AMN), a trimer of hydrogen cyanide (HCN), is a molecule of profound interest in prebiotic chemistry, organic synthesis, and pharmaceutical development.^{[1][2][3][4]} Due to its inherent instability as a free base, it is predominantly synthesized, stored, and utilized as its more stable p-toluenesulfonate (tosylate) salt: **2-aminomalononitrile 4-methylbenzenesulfonate**.^{[3][4][5]} This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a versatile building block for a diverse range of heterocyclic compounds and amino acids.

Core Properties and Specifications

2-Aminomalononitrile is structurally simple yet possesses high reactivity due to the presence of a primary amine and two nitrile groups on the same carbon atom.^[2] The tosylate salt provides stability, making it a readily available and manageable reagent for laboratory and potential scale-up applications.^[5]

Physical and Chemical Data

The quantitative properties of aminomalononitrile and its commercially available tosylate salt are summarized below for easy reference and comparison.

Property	Value	Source(s)
Aminomalononitrile (Free Base)		
IUPAC Name	2-aminopropanedinitrile	[4][6]
Molecular Formula	C ₃ H ₃ N ₃	[3][4][7]
Molecular Weight	81.08 g/mol	[4][6][7]
Appearance	Unstable yellow oil, which can quickly evolve into a dark tarry mass.	[4][5]
2-Aminomalononitrile 4-methylbenzenesulfonate (Tosylate Salt)		
CAS Number	5098-14-6	[6][8][9][10][11][12][13][14][15]
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₃ S	[6][8][9][10][11][14]
Molecular Weight	253.28 g/mol	[6][8][9][10][14]
Appearance	White to light yellow crystalline powder.	[6]
Melting Point	174 °C (with decomposition)	[4][6][8]
Solubility	Soluble in water, ethanol, and methanol.	[4][6]
Storage Conditions	Store at 2-8°C or below -20°C under an inert atmosphere due to hygroscopic properties.	[6][13]

Spectroscopic Data

Characterization of **2-aminomalononitrile 4-methylbenzenesulfonate** is typically achieved through standard spectroscopic methods.

Technique	Expected Features
FT-IR (KBr Pellet)	- Nitrile (C≡N) stretch: $\sim 2250\text{ cm}^{-1}$ - S=O stretching (sulfonate): $\sim 1120\text{--}1180\text{ cm}^{-1}$ - N-H stretching (primary amine)
^1H NMR	- Signals corresponding to the protons of the 4-methylbenzenesulfonate anion. - Signal for the amine protons of the aminomalononitrile cation.
^{13}C NMR	- Signals for the carbons of the tosylate group. - Signals for the nitrile carbons and the α -carbon of the aminomalononitrile cation.
Mass Spectrometry (ESI-MS)	- Validation of the molecular weight of the intact salt or its constituent ions.

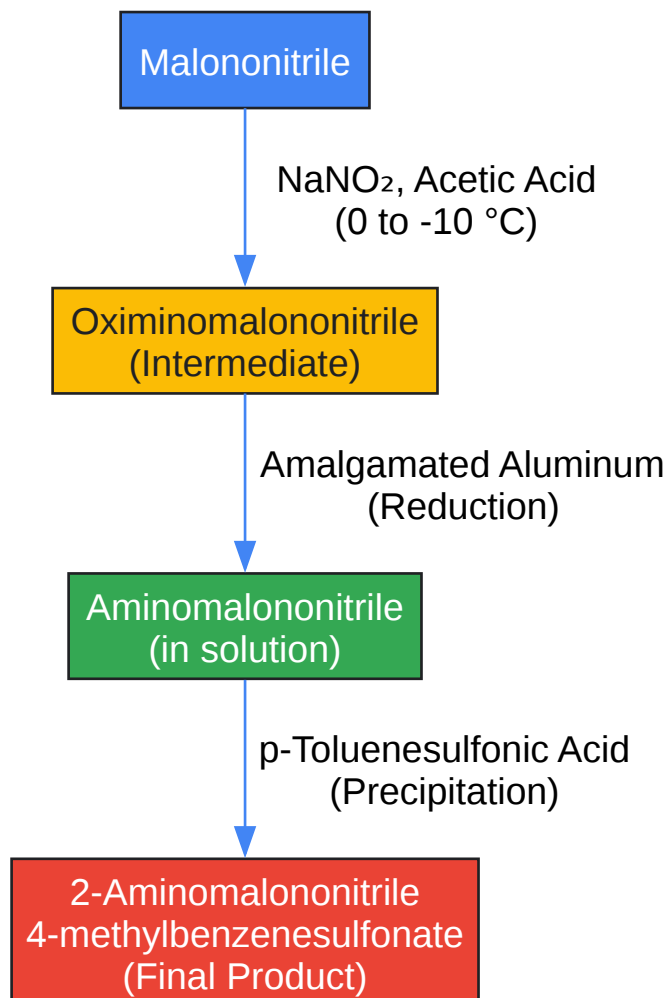
Synthesis and Key Reactions

The compound's utility stems from its straightforward synthesis and its high reactivity, which allows it to serve as a precursor to a multitude of more complex molecules.

Synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate

The most reliable and high-yielding method for preparing the tosylate salt of AMN is through the reduction of oximinomalononitrile.^[5] The workflow involves two main stages: the formation of the oxime intermediate, followed by its reduction and isolation as the tosylate salt.

Synthesis Workflow of 2-Aminomalononitrile Tosylate



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Synthesis workflow for 2-aminomalononitrile tosylate.

This protocol is adapted from established organic syntheses procedures.[16][17]

Part A: Preparation of Oximinomalononitrile Solution

- **Reaction Setup:** In a 1-liter round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve malononitrile (0.38 mol) in a mixture of 20 mL of water and 100 mL of acetic acid.
- **Nitrosation:** Cool the solution to -10 °C using a dry ice-acetone bath. Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0

°C and -10 °C.[16][17]

- **Stirring:** After the addition is complete, replace the cooling bath with a wet ice bath and stir the mixture for 4 hours, keeping the temperature below 5 °C.
- **Extraction:** Add 400 mL of tetrahydrofuran (THF) and 400 mL of diethyl ether. Store the mixture at -40 °C overnight.[16] Filter the mixture rapidly and wash the solid with a cold THF/ether solution.
- **Concentration:** Combine the filtrate and washings. Concentrate the solution to a volume of approximately 250 mL using a rotary evaporator with a bath temperature of 40 °C. This solution of oximinomalononitrile is used directly in the next step.[16]

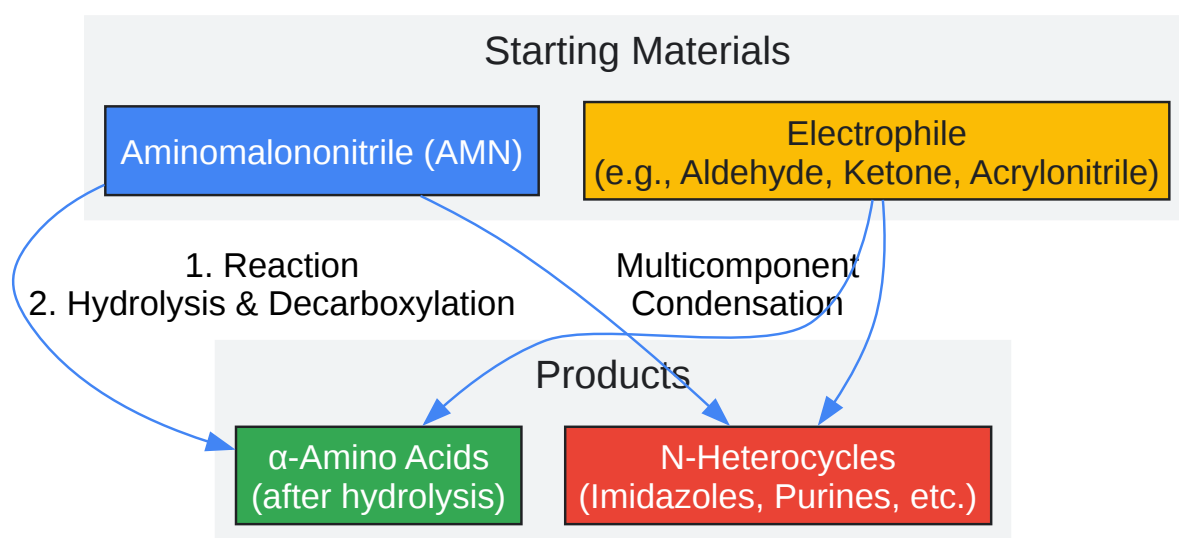
Part B: Reduction and Isolation of Aminomalononitrile p-toluenesulfonate

- **Amalgamation of Aluminum:** Cut aluminum foil (0.51 g. atom) into small squares and treat with a 5% aqueous solution of mercuric chloride for ~30 seconds until a mercury coating is visible. Decant the solution and wash the amalgamated aluminum sequentially with water, ethanol, and THF.[16]
- **Reduction Setup:** Immediately transfer the amalgamated aluminum to a 2-liter flask fitted with a condenser, stirrer, and addition funnel, and cover it with 300 mL of THF.[16]
- **Reduction Reaction:** Cool the aluminum suspension in a dry ice-acetone bath. Add the oximinomalononitrile solution from Part A over 15 minutes, maintaining the temperature between -15 °C and -30 °C.[16]
- **Work-up:** After the initial exothermic reaction subsides, warm the mixture to reflux for approximately 45 minutes until most of the aluminum is consumed. Cool to room temperature, add 200 mL of ether, and filter to remove aluminum salts.[16]
- **Precipitation:** Concentrate the filtrate to about 250 mL. Slowly add a solution of p-toluenesulfonic acid monohydrate (e.g., 60 g) in THF with vigorous stirring.
- **Isolation:** The product, aminomalononitrile p-toluenesulfonate, will precipitate as white crystals. Cool the mixture to complete precipitation, collect the solid by filtration, wash with cold THF and ether, and dry under vacuum.

Reactivity and Applications in Synthesis

Aminomalonnitrile is a key precursor for synthesizing amino acids and various nitrogen-containing heterocycles.[1][16] It readily reacts with electrophiles like aldehydes and ketones under mild conditions.[1][2] This reactivity is central to its application in multicomponent reactions for generating chemical diversity, particularly for drug discovery programs targeting antiviral agents.[2][18]

General Reactivity of Aminomalonnitrile



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General reaction pathways of aminomalonnitrile.

This protocol demonstrates a typical alkylation reaction of aminomalonnitrile, which is a precursor step for synthesizing phenylalanine.[19]

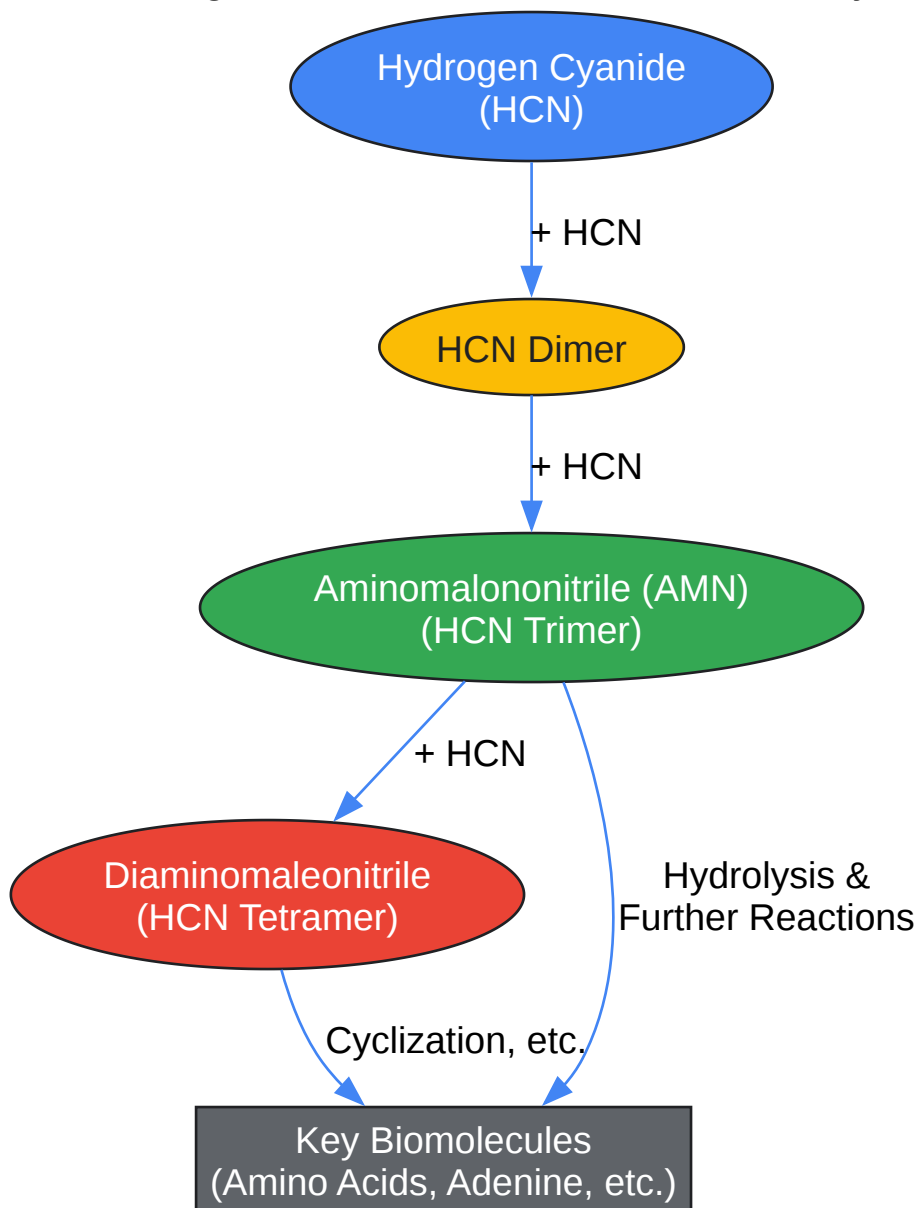
- **Reaction Setup:** In a 100 mL round-bottomed flask under an argon atmosphere, prepare a solution of aminomalonnitrile p-toluenesulfonate (11.9 mmol) in 50 mL of dry THF.
- **Base Addition:** Add triethylamine (108 mmol) to the solution.
- **Alkylation:** Add benzyl bromide (42 mmol) dropwise to the mixture.

- Reaction: Stir the mixture at room temperature for 2 hours.
- Work-up: Add 100 mL of water to the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated aqueous NaCl and dry over Na₂SO₄.
- Purification: Evaporate the solvent to yield an oily residue. Purify the residue by silica gel chromatography using chloroform as the eluent to afford the product, 2-benzyl-2-aminomalononitrile.[19]

Significance in Prebiotic Chemistry

Aminomalononitrile is the trimer of hydrogen cyanide (HCN) and is considered a critical intermediate in prebiotic chemical pathways that may have led to the origin of life.[1][3] HCN is readily formed under simulated prebiotic conditions and can polymerize to form a complex mixture from which essential biomolecules, including amino acids and nucleobases like adenine (an HCN pentamer), can be derived.[20] AMN and its subsequent reaction products, such as diaminomaleonitrile (the HCN tetramer), are central to these proposed synthetic routes.[3]

HCN Oligomerization in Prebiotic Chemistry



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Role of AMN in the HCN polymerization pathway.

Safety and Handling

While the tosylate salt is significantly more stable than the free base, appropriate safety precautions are necessary.

- Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[15]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent).[15]
- Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation from moisture.[6][13]

Conclusion

2-Aminomalononitrile 4-methylbenzenesulfonate is a critically important and versatile chemical entity. Its status as a stable form of the hydrogen cyanide trimer makes it an invaluable tool in synthetic organic chemistry for the construction of complex nitrogen-containing molecules. For researchers in drug development, it offers a gateway to novel heterocyclic scaffolds with potential biological activity. Furthermore, its central role in theories on the chemical origins of life underscores its fundamental importance in the broader scientific landscape. This guide provides the foundational technical data and protocols to enable its effective and safe use in advanced research and development applications.

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- To cite this document: BenchChem. [2-Aminomalononitrile 4-methylbenzenesulfonate as a hydrogen cyanide trimer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269769#2-aminomalononitrile-4-methylbenzenesulfonate-as-a-hydrogen-cyanide-trimer]

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